1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group and an indole moiety, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 3-fluoroaniline with isocyanates or carbamates under controlled conditions. One common method involves the reaction of 3-fluoroaniline with 1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, ensures the consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s indole moiety is known to interact with various protein targets, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(1H-indol-3-yl)urea
- 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea
- 1-(3-methylphenyl)-3-(1H-indol-3-yl)urea
Uniqueness
1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-10-4-3-5-11(8-10)18-15(20)19-14-9-17-13-7-2-1-6-12(13)14/h1-9,17H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHOUEMZYHKTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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